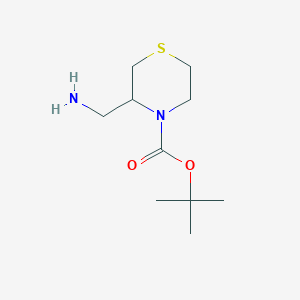

Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate

Beschreibung

Tert-Butyl 3-(aminomethyl)thiomorpholine-4-carboxylate is a thiomorpholine derivative featuring a six-membered sulfur-containing heterocycle. The compound incorporates a tert-butyloxycarbonyl (Boc) protecting group and an aminomethyl substituent at the 3-position of the thiomorpholine ring.

Eigenschaften

IUPAC Name |

tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S/c1-10(2,3)14-9(13)12-4-5-15-7-8(12)6-11/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVWZKBCRRKHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001182055 | |

| Record name | 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-36-0 | |

| Record name | 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Preparation

- Thiophene or thiomorpholine derivatives are often functionalized at the 3-position by substitution or addition reactions.

- Protection of the carboxyl group as a tert-butyl ester is performed to stabilize the molecule during subsequent steps.

Introduction of Aminomethyl Group

Protection/Deprotection Steps

Catalytic Hydrogenation

- Hydrogenation with platinum(IV) oxide or palladium hydroxide carbon in methanol under mild pressure (e.g., 50 psi) is used to reduce nitriles or hydrazones to amines.

- Reaction times vary from overnight to several hours at room temperature.

Representative Preparation Procedure (Adapted from Related Thiomorpholine/Morpholine Derivatives)

Detailed Research Findings and Data

Reaction Yields and Conditions Summary

| Reaction Step | Reagents & Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aminomethylation by hydrogenation | PtO2, MeOH, H2 (50 psi) | Room Temp | Overnight | 80-90 | Efficient reduction of cyano to amine |

| Amine protection (Cbz) | Benzyl chloroformate, Et3N, DCM | 0-20°C | 1.5-2 h | 70-85 | Protects amine, facilitates purification |

| Esterification | Standard tert-butyl ester formation | Room Temp | Several hours | >90 | Protects carboxyl group |

Example from Patent Literature (Related Compound)

A three-step synthesis of tert-butyl-3-(aminomethyl)-dihydro-triazolo-diazepine carboxylate analog includes:

- Reaction of starting compound with triethyloxonium tetrafluoroborate in dichloromethane at room temperature for 12 hours.

- Subsequent reaction with benzyl hydrazino ester in toluene at 110°C for 2 hours.

- Final catalytic hydrogenation with palladium hydroxide carbon in methanol at room temperature overnight.

This illustrates mild conditions and good yields for installing aminomethyl groups in related heterocyclic systems.

Notes on Scale-Up and Industrial Feasibility

- Use of easily available starting materials and mild reaction conditions (room temperature to 110°C) favors scalability.

- Catalytic hydrogenation is a common and industrially viable method for amine introduction.

- Protection strategies using tert-butyl esters and carbamates allow for selective transformations and purification.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive amination/hydrogenation | PtO2 or Pd(OH)2, H2, MeOH | RT, overnight | High yield, mild conditions | Requires hydrogenation setup |

| Amine protection with Cbz-Cl | Benzyl chloroformate, Et3N, DCM | 0-20°C, 1.5-2 h | Facilitates purification, stable intermediates | Additional step, requires deprotection |

| Esterification to tert-butyl ester | Standard esterification reagents | RT, several hours | Protects acid, stable under reaction conditions | Additional synthetic step |

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the design of new drugs or as a tool for studying biochemical pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in various chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other materials.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Thiomorpholine vs. Morpholine Derivatives

The substitution of sulfur (thiomorpholine) for oxygen (morpholine) significantly alters physicochemical properties. For example:

- Conformational Flexibility : The larger atomic radius of sulfur may increase ring flexibility, influencing binding to biological targets.

Example Compound :

- Tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (CAS: 140645-53-0, ) Molecular Formula: C₁₀H₂₀N₂O₃ Key Difference: Oxygen atom in morpholine vs. sulfur in thiomorpholine.

Thiomorpholine vs. Azetidine Derivatives

Azetidine (four-membered nitrogen-containing ring) derivatives exhibit distinct ring strain and reactivity. Examples from PharmaBlock Sciences include:

- Tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS: 325775-44-8, PB00141, ) Aminomethyl substituent introduces a primary amine for further functionalization.

Key Contrast : Azetidines are more conformationally restricted than six-membered thiomorpholines, impacting target engagement and synthetic accessibility.

Fluorinated Analogs

Fluorination is a common strategy to modulate bioavailability and metabolic stability. Examples include:

- Tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0, PBN20120081, ) Fluorine’s electronegativity and steric effects can alter electronic properties and resistance to enzymatic degradation.

Comparison: Fluorinated analogs may exhibit improved pharmacokinetic profiles compared to non-fluorinated thiomorpholine derivatives.

Variant Protecting Groups and Substituents

The Boc group is widely used for amine protection, but substituent variations influence applications:

- Tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3, PB00441, )

- Hydroxymethyl group enables conjugation via ester or ether linkages.

- Tert-Butyl (3R)-3-ethenylmorpholine-4-carboxylate (CAS: 2375165-90-3, )

- Ethenyl substituent provides a handle for cross-coupling reactions.

Data Table: Structural and Commercial Comparison

Biologische Aktivität

Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 232.34 g/mol. It features a thiomorpholine ring, which is a six-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of a tert-butyl group and an aminomethyl substituent enhances its reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.34 g/mol |

| Key Functional Groups | Thiomorpholine ring, Aminomethyl |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as both a nucleophile and electrophile in various biochemical reactions, leading to modulation of enzyme activity and cellular processes. The exact molecular targets can vary depending on the specific application, but research indicates that it may inhibit certain enzymes, potentially affecting metabolic pathways relevant to disease states.

Enzyme Inhibition

Studies have shown that this compound exhibits potential as an enzyme inhibitor. Its unique structure allows it to interact with active sites of enzymes, modulating their activity and influencing biochemical pathways critical for therapeutic targets. For instance, it could be beneficial in developing drugs aimed at diseases where enzyme regulation is crucial.

Antitumor Activity

Preliminary studies have indicated that derivatives of thiomorpholine compounds, including this compound, may possess antiproliferative properties against various cancer cell lines. This activity could be attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth and survival .

Case Studies

- Antiproliferative Studies : Research has been conducted on related thiomorpholine derivatives showing significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). These studies suggest that modifications in the thiomorpholine structure can enhance biological activity .

- Enzyme Modulation : A study highlighted the role of similar compounds in modulating enzyme activity linked to metabolic disorders. The findings suggest that this compound could serve as a valuable tool in drug discovery for metabolic diseases.

Comparative Analysis with Similar Compounds

This compound can be compared to other similar compounds based on their structural properties and biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Tert-butyl thiomorpholine-4-carboxylate | Lacks aminomethyl group; simpler structure | |

| Tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate | Different nitrogen arrangement; varied reactivity | |

| Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate | Similar structure but lacks sulfur atom |

Q & A

Q. What are the established synthetic routes for tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate, and what key reaction steps are involved?

The synthesis typically involves three critical steps: (i) Boc (tert-butoxycarbonyl) protection of the thiomorpholine nitrogen to enhance stability during subsequent reactions, (ii) aminomethylation at the 3-position via reductive amination or nucleophilic substitution, and (iii) ring closure or functionalization of the thiomorpholine scaffold. For example, PharmaBlock Sciences has documented analogous syntheses for tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, highlighting the use of Boc-protected intermediates and palladium-catalyzed couplings . Key reagents may include Boc anhydride, formaldehyde equivalents, and thiomorpholine precursors.

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for verifying stereochemistry and regiochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade material). For example, PubChem emphasizes NMR and HPLC for validating thiophene-derived analogs .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group. Safety data sheets for similar thiomorpholine derivatives recommend avoiding prolonged exposure to moisture, strong acids/bases, and high temperatures .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in large-scale reactions?

Yield optimization involves:

- Catalyst screening : Palladium or nickel catalysts for coupling reactions (e.g., Suzuki-Miyaura for aromatic substitutions).

- Solvent selection : Polar aprotic solvents (DMF, DMSO) for aminomethylation steps.

- Temperature control : Lower temperatures (–10°C to 0°C) to minimize side reactions during Boc protection. PharmaBlock’s synthetic pipelines for azetidine analogs demonstrate yield improvements via iterative condition screening .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Contradictory NMR data may arise from dynamic conformational changes or impurities. Solutions include:

Q. How is this compound utilized as a building block in medicinal chemistry?

The compound serves as a scaffold for:

- Peptidomimetics : The thiomorpholine ring mimics peptide backbones, enhancing metabolic stability.

- Kinase inhibitors : The aminomethyl group facilitates hydrogen bonding with ATP-binding pockets. PharmaBlock’s derivatives, such as tert-butyl 3-fluoroazetidine carboxylates, highlight its role in optimizing pharmacokinetic properties .

Q. What computational tools predict feasible synthetic pathways for derivatives of this compound?

Tools like REAXYS and BKMS_METABOLIC enable retrosynthetic analysis by cross-referencing reaction databases. For example, a study on tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate used REAXYS to identify viable routes via reductive amination and Boc deprotection .

Methodological Considerations

Q. How do researchers address challenges in purifying this compound?

- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Ethanol/water mixtures for high-purity recovery.

- Ion-exchange resins : To remove acidic/basic impurities.

Q. What are the documented stability profiles of this compound under varying pH conditions?

The Boc group is stable at neutral pH but hydrolyzes rapidly under acidic (HCl) or basic (NaOH) conditions. Stability studies on tert-butyl carbamates show degradation half-lives of <1 hour in 1M HCl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.